molecular formula C15H24N4O B7573324 [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

Katalognummer B7573324
Molekulargewicht: 276.38 g/mol
InChI-Schlüssel: VAUKNAFNVXMQKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone, also known as MPDL3280A, is a small molecule drug that has been developed by Roche for the treatment of cancer. This drug has been shown to inhibit the programmed death-ligand 1 (PD-L1) protein, which is a key factor in suppressing the immune system's response to cancer cells.

Wirkmechanismus

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone works by blocking the PD-L1 protein, which is expressed on the surface of cancer cells and interacts with the PD-1 receptor on T cells to suppress their activity. By inhibiting PD-L1, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can restore the immune system's ability to recognize and attack cancer cells. This mechanism of action has been validated in preclinical studies using mouse models of cancer (Herbst et al., 2014).
Biochemical and Physiological Effects:
[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has been shown to increase the number and activity of tumor-infiltrating T cells, which are important for antitumor immunity (Herbst et al., 2014). In addition, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can induce the expression of interferon-gamma and other cytokines that promote T cell activation and proliferation (Herbst et al., 2014). These effects are thought to be responsible for the antitumor activity of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone is its specificity for PD-L1, which reduces the risk of off-target effects. However, this specificity also limits its activity to tumors that express high levels of PD-L1, which may not be the case for all types of cancer. In addition, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has a short half-life and requires frequent dosing, which may be a challenge in clinical practice.

Zukünftige Richtungen

There are several future directions for the development of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone and other PD-L1 inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with PD-L1 inhibitors. Another area of research is the combination of PD-L1 inhibitors with other immunotherapies or targeted therapies to enhance their antitumor activity. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PD-L1 inhibitors in a broader range of cancer types and patient populations.

Synthesemethoden

The synthesis of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone involves several steps, including the preparation of 4-(2-methylpropyl)-1,4-diazepan-1-amine and 5-methylpyrazin-2-carboxylic acid, followed by coupling of the two compounds to form the final product. This synthesis method has been described in detail in a patent filed by Roche (WO2011033855A1).

Wissenschaftliche Forschungsanwendungen

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. In a phase I trial, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone was found to be well-tolerated and showed promising antitumor activity in patients with advanced solid tumors (Herbst et al., 2014). Subsequent clinical trials have shown that [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can improve overall survival in patients with advanced non-small cell lung cancer (Reck et al., 2016) and bladder cancer (Rosenberg et al., 2016).

Eigenschaften

IUPAC Name

[4-(2-methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-12(2)11-18-5-4-6-19(8-7-18)15(20)14-10-16-13(3)9-17-14/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKNAFNVXMQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCN(CC2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.